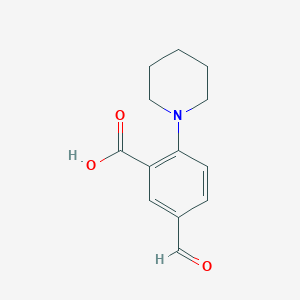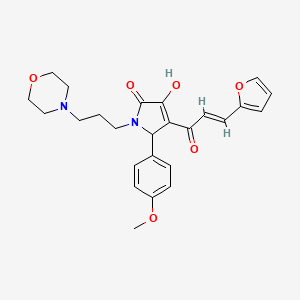![molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7](/img/structure/B2541351.png)
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride is an intricate chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a hexahydrofuro[3,4-c]pyrrole ring and an oxadiazole moiety, suggests diverse reactivity and utility in synthetic chemistry, biological research, and potentially even pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine often begins with the formation of the hexahydrofuro[3,4-c]pyrrole scaffold This can be accomplished through a sequence of cyclization reactions starting from readily available starting materials, under controlled temperature and pressure to ensure selectivity and yield
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimized processes to ensure high purity and yield. This would likely involve automated multi-step synthesis using flow chemistry techniques, where reagents and intermediates are continuously processed, reducing reaction times and improving overall efficiency. Emphasis would be placed on solvent recovery and recycling to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The furo[3,4-c]pyrrole ring can undergo oxidative transformations, potentially leading to the formation of dihydroxy derivatives.
Reduction: : Reductive conditions can open the oxadiazole ring, producing amines or other reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the oxadiazole nitrogen and furo[3,4-c]pyrrole ring positions.
Common Reagents and Conditions
Key reagents used include:
Oxidants: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions.
Major Products Formed
The primary products include:
Hydroxy derivatives: from oxidation.
Amines: from reduction.
Substituted oxadiazoles: from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the study of ring strain, reactivity, and electronic properties in heterocyclic chemistry.
Biology
Biologically, it can be used to explore enzyme inhibition, receptor binding, and other biochemical pathways. Its interactions with biological macromolecules can provide insights into its potential as a drug candidate.
Medicine
Medically, this compound could be investigated for its therapeutic properties. Its distinct chemical framework might confer specific biological activity, making it a potential lead compound in drug discovery efforts.
Industry
Industrially, it can be applied in the development of new materials, such as polymers and composites, leveraging its unique reactivity and structural characteristics.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. For instance, it may inhibit enzyme function by fitting into the active site, blocking substrate access. Alternatively, it might bind to receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Other compounds in the same chemical family include:
5-(pyrrolidin-3-yl)-1,3,4-oxadiazole-2-amine
5-[(2-oxopiperidin-3-yl)]-1,3,4-oxadiazole-2-amine
Highlighting Uniqueness
Compared to these similar compounds, 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride stands out due to its enhanced ring stability and potential for unique biological activity. This uniqueness could translate into distinct advantages in applications ranging from synthetic chemistry to therapeutic development.
Propiedades
IUPAC Name |
5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJTSNNTGVWKL-XMLTWROESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)





![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2541285.png)


![1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)
